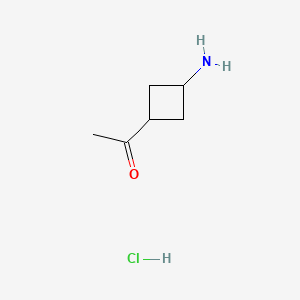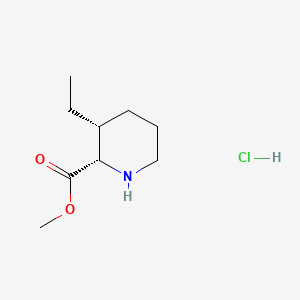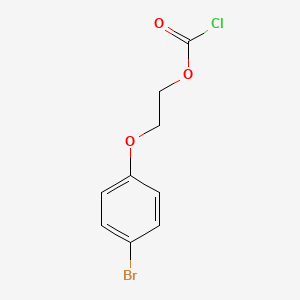
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate, commonly referred to as DIPC, is a synthetic organic compound that has been used in scientific research for a variety of applications. DIPC is a versatile molecule that can be used in a variety of ways, from its use as a catalyst in chemical reactions to its use as a therapeutic agent in medical research. The purpose of
科学的研究の応用
DIPC has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a therapeutic agent in medical research, and as a reagent in analytical chemistry. DIPC has also been used in the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals.
作用機序
The mechanism of action of DIPC is not yet fully understood, however, it is believed to involve the formation of a complex between the molecule and the active site of the enzyme or receptor that it is targeting. This complex then binds to the active site, allowing the molecule to interact with the enzyme or receptor and induce a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPC are largely dependent on the specific application in which it is used. For example, when used as a therapeutic agent, DIPC can interact with receptors and enzymes in the body to produce a variety of effects, such as an anti-inflammatory response or an increase in metabolism. When used as a catalyst, DIPC can facilitate the formation of various chemical compounds.
実験室実験の利点と制限
The use of DIPC in laboratory experiments offers a number of advantages, such as its low cost, its ease of synthesis, and its versatility. It is also relatively safe to use, as it is non-toxic and has low levels of reactivity. However, there are some limitations to its use in laboratory experiments, such as its instability in certain conditions and its tendency to form unwanted byproducts.
将来の方向性
The potential future directions for DIPC are numerous. For example, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its use as a catalyst in organic synthesis, as well as its potential applications in medical research and analytical chemistry. Furthermore, DIPC could be used as a platform for the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals. Finally, further research could be conducted on its potential applications in the field of renewable energy.
合成法
DIPC is synthesized through a condensation reaction of 1-acetylpyrrolidine-2-carboxylic acid and 2-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, in order to form the desired product. The reaction is typically carried out at room temperature and is generally complete within a few hours.
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)16-8-4-7-12(16)15(21)22-17-13(19)10-5-2-3-6-11(10)14(17)20/h2-3,5-6,12H,4,7-8H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUALTWECCAIIE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)

![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)




![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)